Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS No.: 1638771-51-3
Cat. No.: VC7664569
Molecular Formula: C9H7Cl2N3O2
Molecular Weight: 260.07
* For research use only. Not for human or veterinary use.
![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate - 1638771-51-3](/images/structure/VC7664569.png) 
                        
Specification
| CAS No. | 1638771-51-3 | 
|---|---|
| Molecular Formula | C9H7Cl2N3O2 | 
| Molecular Weight | 260.07 | 
| IUPAC Name | methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate | 
| Standard InChI | InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3 | 
| Standard InChI Key | PVAAUTJDSOADMB-UHFFFAOYSA-N | 
| SMILES | CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC | 
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substitutions
The pyrrolo[2,3-d]pyrimidine core consists of a pyrimidine ring (positions 2, 4, 6, and 7) fused to a pyrrole ring (positions 1, 3, 5, and 7). Key substitutions in this derivative include:
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Chlorine atoms at positions 2 and 4. 
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Methyl group at position 7. 
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Methyl ester at position 6. 
The molecular formula is C₉H₇Cl₂N₃O₂, with a molecular weight of 284.09 g/mol (calculated). While no direct CAS number is available in the provided sources, related compounds like 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-67-5) suggest a systematic naming convention .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be inferred from methods used for analogous compounds :
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Core Formation: Cyclocondensation of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine yields the pyrrolo[2,3-d]pyrimidine scaffold . 
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 4 . 
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Methylation at N7: Sodium hydride-mediated alkylation with methyl iodide introduces the 7-methyl group . 
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Esterification at C6: Reaction with methyl chloroformate or methanol under acidic conditions installs the methyl ester . 
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| 1 | Cyclocondensation (POCl₃, 110°C, 6h) | 44% | 
| 2 | Chlorination (POCl₃, DMF, reflux) | 85% | 
| 3 | Methylation (NaH, CH₃I, THF, 0°C) | 98% | 
| 4 | Esterification (ClCO₂CH₃, pyridine) | 75% | 
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Sensitivity: The methyl ester is susceptible to hydrolysis under basic conditions, forming the carboxylic acid derivative. 
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Photostability: Likely stable under ambient light due to aromatic stabilization. 
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, C5-H), 4.10 (s, 3H, OCH₃), 3.95 (s, 3H, N7-CH₃), 2.50 (s, 2H, Cl₂) . 
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LC-MS (ESI+): m/z 284.0 [M+H]⁺ (calculated). 
Biological Activity and Applications
Table 3: Hypothetical Kinase Inhibition Profile
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